molecular formula C5H7BN2O2 B1344183 (6-Aminopyridin-3-YL)boronic acid CAS No. 851524-96-4

(6-Aminopyridin-3-YL)boronic acid

Cat. No. B1344183
M. Wt: 137.93 g/mol
InChI Key: NPJBPJIQMCHZLJ-UHFFFAOYSA-N
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Description

6-Aminopyridine-3-boronic acid is a boronate affinity material that is efficient for the extraction, separation, and enrichment of cis-diol-containing biomolecules . It exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds .


Synthesis Analysis

The synthesis of 6-Aminopyridine-3-boronic acid involves the use of boron compounds in reactions and catalytic processes . The compound has been used as an affinity ligand in the preparation of metallo-β-lactamase inhibitors for use in antibiotics .


Molecular Structure Analysis

The molecular formula of 6-Aminopyridine-3-boronic acid is C5H7BN2O2 . It has an average mass of 137.932 Da and a mono-isotopic mass of 138.060059 Da .


Chemical Reactions Analysis

Boronate affinity materials like 6-Aminopyridine-3-boronic acid are known to exhibit low binding pH and high binding affinity toward cis-diol-containing biomolecules . This property enables the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .


Physical And Chemical Properties Analysis

6-Aminopyridine-3-boronic acid has a predicted density of 1.33±0.1 g/cm3 . Its predicted boiling point is 388.3±52.0 °C . The compound is soluble in water and some organic solvents .

Scientific Research Applications

1. Enrichment of cis-diol-containing biomolecules

  • Summary of Application: 6-Aminopyridine-3-boronic acid is used to functionalize magnetic nanoparticles for the efficient enrichment of cis-diol-containing biomolecules . This is particularly useful for the extraction, separation, and enrichment of these biomolecules .
  • Methods of Application: The 6-aminopyridine-3-boronic acid, which exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds, is employed as an affinity ligand . This allows for the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .
  • Results or Outcomes: The boronate affinity magnetic nanoparticles exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules . This enabled the selective enrichment of cis-diol-containing biomolecules with low concentration from real samples .

2. Diagnosis of Human Exhaled Breath

  • Summary of Application: 6-Aminopyridine-3-boronic acid is used in the development of nanomaterial-based chemosensors for the diagnosis of human exhaled breath . This is a promising noninvasive diagnostic technique .
  • Methods of Application: The details of the methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The results or outcomes were not provided in the source .

3. Preparation of IRAK4 Inhibitors

  • Summary of Application: 6-Aminopyridine-3-boronic acid can be used to prepare IRAK4 inhibitors . IRAK4 is recognized as an important pharmacological target for the treatment of chronic inflammatory diseases .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The results or outcomes were not provided in the source .

4. Functionalization of Magnetic Nanoparticles

  • Summary of Application: 6-Aminopyridine-3-boronic acid is used to functionalize magnetic nanoparticles . This is particularly useful for the extraction, separation, and enrichment of cis-diol-containing biomolecules .
  • Methods of Application: The 6-aminopyridine-3-boronic acid, which exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds, is employed as an affinity ligand . This allows for the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .
  • Results or Outcomes: The boronate affinity magnetic nanoparticles exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules . This enabled the selective enrichment of cis-diol-containing biomolecules with low concentration from real samples .

5. Preparation of Metallo-β-lactamase Inhibitors

  • Summary of Application: 6-Aminopyridine-3-boronic acid can be used to prepare metallo-β-lactamase inhibitors . These inhibitors are used in antibiotics .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The results or outcomes were not provided in the source .

6. Extraction, Separation, and Enrichment of cis-diol-containing Biomolecules

  • Summary of Application: 6-Aminopyridine-3-boronic acid is used to functionalize magnetic nanoparticles for the efficient enrichment of cis-diol-containing biomolecules . This is particularly useful for the extraction, separation, and enrichment of these biomolecules .
  • Methods of Application: The 6-aminopyridine-3-boronic acid, which exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds, is employed as an affinity ligand . This allows for the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .
  • Results or Outcomes: The boronate affinity magnetic nanoparticles exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules . This enabled the selective enrichment of cis-diol-containing biomolecules with low concentration from real samples .

Future Directions

The future directions of 6-Aminopyridine-3-boronic acid involve its potential applications in the selective enrichment of cis-diol-containing biomolecules with low concentration from real samples . Its high affinity and excellent water solubility toward cis-diol-containing compounds make it a promising material for such applications .

properties

IUPAC Name

(6-aminopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJBPJIQMCHZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625446
Record name (6-Aminopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Aminopyridin-3-YL)boronic acid

CAS RN

851524-96-4
Record name B-(6-Amino-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851524-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Aminopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Aminopyridin-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Zhang, P Zhou, J Liu, A Xia, G Lin… - ACS Medicinal …, 2023 - ACS Publications
Ataxia-telangiectasia mutated (ATM) is an atypical serine/threonine protein kinase which is implicated in the repair of DNA double-strand breaks. Numerous reports have shown that …
Number of citations: 2 pubs.acs.org
S Hu, Z Zhao, H Yan - Bioorganic Chemistry, 2019 - Elsevier
New potent mTORC1/mTORC2 dual inhibitors, 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives, were obtained by optimizing functional groups on our previously reported …
Number of citations: 6 www.sciencedirect.com
M Xin, W Duan, Y Feng, YY Hei, H Zhang… - Bioorganic & Medicinal …, 2018 - Elsevier
In this study, a novel series of 6-aryl substituted 4-pyrrolidineaminoquinazoline derivatives were designed and evaluated as potent PI3Kδ inhibitors. The preliminary SAR was …
Number of citations: 21 www.sciencedirect.com
Q Guo, C Yu, C Zhang, Y Li, T Wang… - Journal of medicinal …, 2018 - ACS Publications
On the basis of novel pyrazino[2,3-c]quinolin-2(1H)-one scaffold, we designed and identified a highly selective, potent and oral mTOR inhibitor, 9m. Compound 9m showed low …
Number of citations: 16 pubs.acs.org
D Kang, FX Ruiz, Y Sun, D Feng, L Jing… - Journal of medicinal …, 2021 - ACS Publications
There is an urgent unmet medical need for novel human immunodeficiency virus type 1 (HIV-1) inhibitors that are effective against a variety of NNRTI-resistance mutations. We report …
Number of citations: 32 pubs.acs.org
C Ning, A Tao, J Xu - European Journal of Medicinal Chemistry, 2023 - Elsevier
Combination therapy of kinases inhibitors and chemotherapeutics targeting tubulin dynamics is an important strategy to improve therapeutic efficacy and overcome the resistance to …
Number of citations: 1 www.sciencedirect.com

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